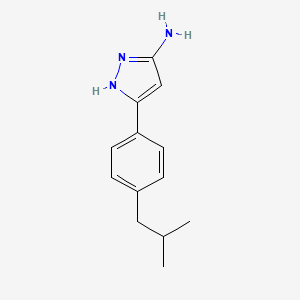
2,6-Dihydroxy-4-methylbenzoic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-4-methylbenzoic acid monohydrate is a chemical compound with the molecular formula C8H8O4•H2O. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its applications in biochemical research, particularly in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxy-4-methylbenzoic acid monohydrate typically involves the hydroxylation of 4-methylbenzoic acid. This can be achieved through various methods, including:
Hydroxylation using strong oxidizing agents: This method involves the use of agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the 2 and 6 positions of the benzene ring.
Catalytic hydroxylation: This method employs catalysts like palladium or platinum in the presence of hydrogen peroxide to achieve selective hydroxylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent over-oxidation and to maintain the integrity of the product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation products: Quinones.
Reduction products: Dihydroxy derivatives.
Substitution products: Esters, ethers.
Scientific Research Applications
2,6-Dihydroxy-4-methylbenzoic acid monohydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Proteomics research: It is used as a biochemical tool to study protein interactions and modifications.
Medicinal chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industrial applications: It is used in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 2,6-dihydroxy-4-methylbenzoic acid monohydrate involves its ability to interact with various molecular targets through its hydroxyl and carboxyl groups. These functional groups enable the compound to form hydrogen bonds and participate in redox reactions, thereby influencing biochemical pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or protein modification .
Comparison with Similar Compounds
2,4-Dihydroxy-6-methylbenzoic acid: This compound is similar in structure but has hydroxyl groups at different positions on the benzene ring.
Methyl 2,6-dihydroxy-4-methylbenzoate: This ester derivative has a methyl group replacing the carboxyl group.
Uniqueness: 2,6-Dihydroxy-4-methylbenzoic acid monohydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective hydroxylation and specific molecular interactions .
Properties
IUPAC Name |
2,6-dihydroxy-4-methylbenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWOTYXWSJQJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate](/img/structure/B7724153.png)
![6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724154.png)


![2-[4-(2-Methylpropyl)piperazin-4-ium-1-yl]-2-oxoacetate](/img/structure/B7724175.png)



![[N'-[N'-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7724198.png)



